1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one
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Overview
Description
1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of 1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of tert-butyl hydroperoxide (TBHP) in ethyl acetate, which promotes a one-pot tandem cyclization and bromination process . This method is advantageous due to its mild reaction conditions and the absence of a need for a base .
Chemical Reactions Analysis
1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction, altering its electronic properties and reactivity.
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s imidazo[1,5-a]pyridine core is a pharmacophore in many biologically active molecules, making it a valuable scaffold for drug discovery.
Material Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-{3-Bromoimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the nitrogen atom in the imidazole ring, leading to different reactivity and biological activity.
Imidazo[1,2-a]pyridine: Lacks the bromine and trifluoromethyl groups, resulting in different electronic properties and applications.
Properties
IUPAC Name |
1-(3-bromoimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-8-14-6(7(16)9(11,12)13)5-3-1-2-4-15(5)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBPGEIQFZJXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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